

electrochemical applications of 1-butyl-3-methylimidazolium methyl sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Butyl-3-methylimidazolium methyl sulfate

Cat. No.: B1251867

[Get Quote](#)

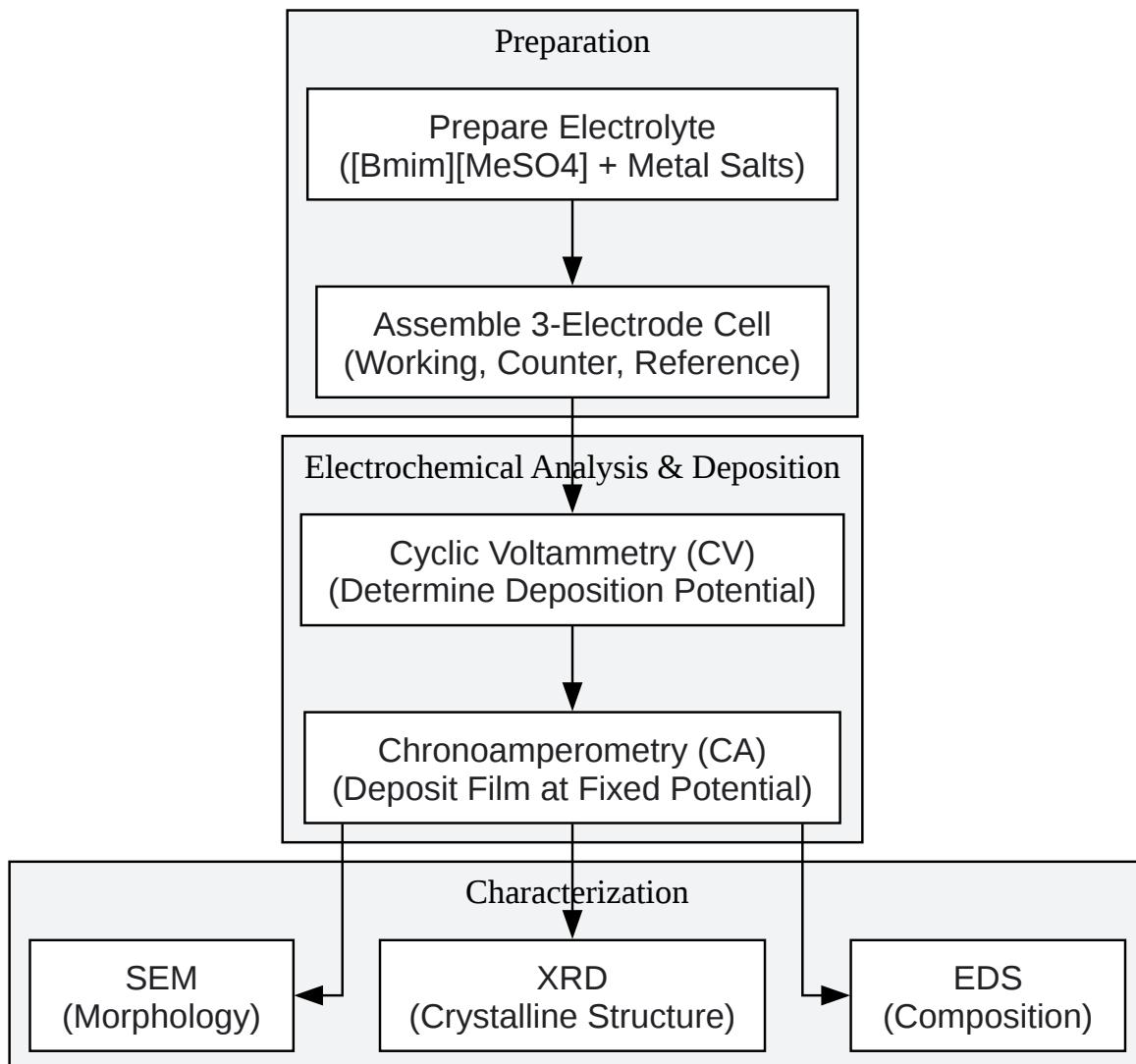
An Application Note on the Electrochemical Uses of **1-Butyl-3-methylimidazolium Methyl Sulfate**

Introduction

1-Butyl-3-methylimidazolium methyl sulfate, often abbreviated as [Bmim][MeSO₄], is a room-temperature ionic liquid (IL) belonging to the imidazolium class. Like many ionic liquids, it possesses a unique combination of properties including low vapor pressure, high thermal stability, and a wide electrochemical window, making it a subject of interest for various electrochemical applications.^{[1][2]} Its utility stems from its ability to dissolve a wide range of organic and inorganic compounds, its intrinsic ionic conductivity, and its stability under electrochemical stress.^[3] This document provides an overview of its applications, relevant physicochemical data, and detailed protocols for its use in electrochemical research.

Physicochemical Properties

The fundamental properties of [Bmim][MeSO₄] are crucial for its application as an electrolyte or solvent in electrochemical systems. A summary of these properties is presented below.


Table 1: Physicochemical Properties of **1-Butyl-3-methylimidazolium Methyl Sulfate** ([Bmim][MeSO₄])

Property	Value	Conditions	Reference
CAS Number	401788-98-5	-	[4] [5]
Molecular Formula	C ₉ H ₁₈ N ₂ O ₄ S	-	[4]
Molecular Weight	250.31 g/mol	-	[4]
Melting Point	-20 °C	-	[4]
Density	1.22 g/cm ³	21 °C	[4]
Viscosity	163 cP	25 °C	[4]
Ionic Conductivity	2.20 mS/cm	30 °C	[4]
Electrochemical Window	4.3 V	-	[4]
Thermal Stability	High	More stable than [bmim]Cl and [bmim]OAc	[6]

Application 1: Electrodeposition

Ionic liquids like [Bmim][MeSO₄] serve as effective media for the electrodeposition of metals and alloys, particularly for reactive metals that are difficult to deposit from aqueous solutions. The wide electrochemical window prevents the decomposition of the solvent during the reduction of metal ions. While specific studies on [Bmim][MeSO₄] are limited, protocols using structurally similar ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO₄) provide a strong basis for its use.[\[7\]](#)

Logical Workflow for Electrodeposition

[Click to download full resolution via product page](#)

Caption: Experimental workflow for metal electrodeposition using an ionic liquid electrolyte.

Protocol 1: Electrodeposition of Ni-Fe Alloy (Representative Protocol)

This protocol is adapted from a study on Ni-Fe alloy electrodeposition in $[\text{BMIM}]\text{HSO}_4$ and can be used as a starting point for experiments with $[\text{Bmim}][\text{MeSO}_4]$.^[7]

1. Electrolyte Preparation:

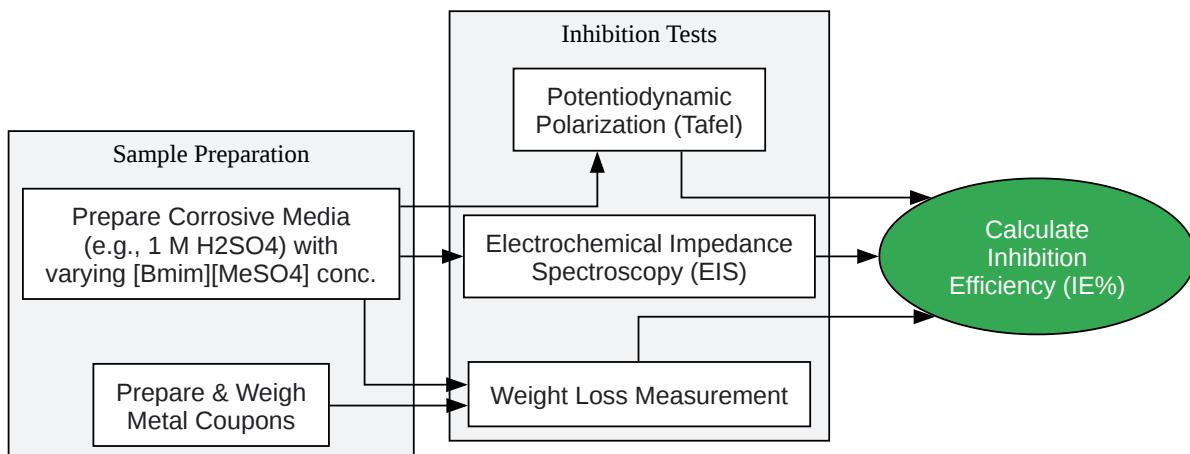
- Prepare the electrolyte by dissolving appropriate concentrations of nickel and iron salts (e.g., NiCl_2 and FeCl_2) into pure $[\text{Bmim}][\text{MeSO}_4]$. For example, 0.1 M NiCl_2 and 0.05 M FeCl_2 .
- Stir the mixture at a slightly elevated temperature (e.g., 60 °C) until the salts are completely dissolved, ensuring a homogenous solution. The electrolyte should be protected from moisture.

2. Electrochemical Cell Setup:

- Use a three-electrode configuration.
- Working Electrode: A glassy carbon (GC) or copper (Cu) substrate.[\[7\]](#)
- Counter Electrode: A platinum or graphite rod.
- Reference Electrode: A silver wire (Ag) can be used as a quasi-reference electrode.

3. Electrochemical Deposition:

- Cyclic Voltammetry (CV): Perform CV scans to determine the co-deposition potential range for the Ni-Fe alloy. Scan from a potential where no reaction occurs towards negative potentials to observe the reduction peaks of Ni(II) and Fe(II).
- Chronoamperometry (CA): Apply a constant potential (selected from the CV results) to the working electrode for a specific duration to grow the Ni-Fe alloy film. The deposition process is typically diffusion-controlled.[\[7\]](#)


4. Characterization of the Deposit:

- After deposition, rinse the electrode with a suitable solvent (e.g., acetone) to remove residual ionic liquid and dry it.
- Analyze the surface morphology using Scanning Electron Microscopy (SEM).
- Determine the elemental composition using Energy-Dispersive X-ray Spectroscopy (EDS).
- Identify the crystalline structure and phase of the alloy using X-ray Diffraction (XRD).[\[7\]](#)

Application 2: Corrosion Inhibition

Imidazolium-based ionic liquids have been investigated as effective corrosion inhibitors for metals like mild steel in acidic environments. The inhibitor molecules adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. A study on 1-butyl-3-methylimidazolium methane sulfonate ($[\text{C4MIM}][\text{OMs}]$), a compound structurally similar to $[\text{Bmim}][\text{MeSO}_4]$, demonstrated excellent inhibition efficiency.[8]

Logical Workflow for Corrosion Inhibition Study

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the performance of a corrosion inhibitor.

Protocol 2: Evaluation of Corrosion Inhibition on Mild Steel

This protocol is based on the methodology used for evaluating $[\text{C4MIM}][\text{OMs}]$ as a corrosion inhibitor.[8]

1. Materials and Preparation:

- Metal Specimen: Mild steel coupons with a known composition and surface area.[8] Polish the coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
- Corrosive Medium: Prepare a 1 M H_2SO_4 solution.
- Inhibitor Solutions: Prepare several concentrations of $[\text{Bmim}][\text{MeSO}_4]$ in the 1 M H_2SO_4 solution (e.g., 0.1 g/L to 0.8 g/L).

2. Weight Loss Method:

- Weigh the polished mild steel coupons accurately.
- Immerse the coupons in the corrosive solutions with and without the inhibitor for a set period (e.g., 24 hours) at a constant temperature.
- After immersion, remove the coupons, clean them to remove corrosion products, rinse, dry, and re-weigh.
- Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the weight loss data.

3. Electrochemical Measurements:

- Use a three-electrode cell with the mild steel coupon as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
- Allow the working electrode to reach a stable open-circuit potential (OCP).
- Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP. Use the data to determine the charge transfer resistance (R_{ct}) and calculate IE%.
- Potentiodynamic Polarization (Tafel Plots): Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s). Extrapolate the Tafel plots to obtain the corrosion current density (I_{corr}) and calculate IE%.

Table 2: Representative Corrosion Inhibition Data (Adapted from $[\text{C4MIM}][\text{OMs}]$ study)

Method	Inhibitor Conc. (g/L)	Inhibition Efficiency (IE%)	Reference
Weight Loss	0.8	85.71%	[8]
Potentiodynamic Polarization	0.8	92.5%	[8]
Electrochemical Impedance	0.8	91.1%	[8]

Application 3: Energy Storage (Supercapacitors)

Imidazolium-based ionic liquids are promising electrolytes for high-voltage electrochemical double-layer capacitors (EDLCs), or supercapacitors, due to their wide electrochemical stability window, non-flammability, and good ionic conductivity.[\[1\]](#)[\[9\]](#) [Bmim][MeSO₄], with an electrochemical window of 4.3 V, is a suitable candidate for this application, offering the potential for higher operating voltages and energy densities compared to aqueous electrolytes.

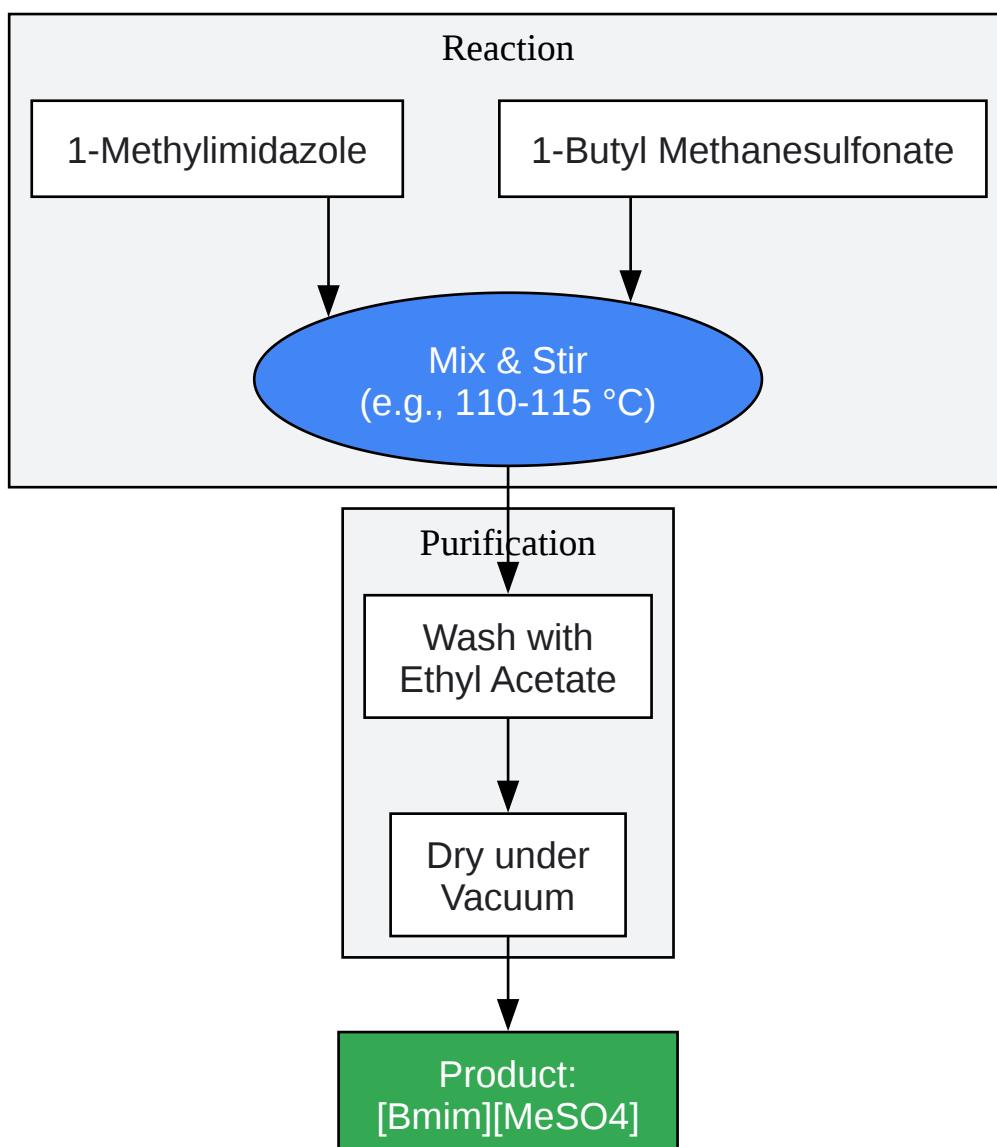
Protocol 3: Fabrication and Testing of a Symmetric Supercapacitor

This is a general protocol for assembling and testing a symmetric EDLC using [Bmim][MeSO₄] as the electrolyte.

1. Electrode Preparation:

- Create a slurry by mixing an active material (e.g., activated carbon), a conductive additive (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP). A typical weight ratio is 80:10:10.
- Coat the slurry onto a current collector (e.g., aluminum foil) and dry it in a vacuum oven to remove the solvent.
- Cut two identical electrodes of a specific size from the coated foil.

2. Supercapacitor Assembly:


- Assemble a symmetric two-electrode cell (e.g., a coin cell) inside a glovebox under an inert atmosphere (argon) to prevent moisture contamination.
- Place a separator (e.g., Celgard) between the two identical activated carbon electrodes.
- Add a few drops of [Bmim][MeSO₄] electrolyte to saturate the electrodes and the separator.
- Seal the cell.

3. Electrochemical Characterization:

- Cyclic Voltammetry (CV): Perform CV scans at various scan rates (e.g., 5 to 100 mV/s) within the stable voltage window of the electrolyte (e.g., 0 to 3.5 V) to evaluate the capacitive behavior. The CV curve should be close to a rectangular shape for an ideal capacitor.
- Galvanostatic Charge-Discharge (GCD): Cycle the cell between the voltage limits at different constant current densities. The charge-discharge curves should be nearly linear (triangular shape). Calculate the specific capacitance from the discharge slope.
- Electrochemical Impedance Spectroscopy (EIS): Analyze the frequency response to determine the equivalent series resistance (ESR) and ion diffusion characteristics.
- Cycle Life Test: Perform thousands of GCD cycles at a high current density to evaluate the long-term stability and capacitance retention of the device.

Synthesis Pathway

A common route for synthesizing imidazolium-based ionic liquids involves the quaternization of an N-substituted imidazole.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]
- 3. electrochemsci.org [electrochemsci.org]
- 4. 1-Butyl-3-methylimidazolium methyl sulfate, >98% | IoLiTec [iolitec.de]
- 5. 1-ブチル-3-メチルイミダゾリウムメチルスルファート ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Electrodeposition of Nanocrystalline Ni–Fe Alloy Coatings Based on 1-Butyl-3-Methylimidazolium-Hydrogen Sulfate Ionic Liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Butyl-3-methylimidazolium methane sulfonate ionic liquid corrosion inhibitor for mild steel alloy: Experimental, optimization and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [electrochemical applications of 1-butyl-3-methylimidazolium methyl sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1251867#electrochemical-applications-of-1-butyl-3-methylimidazolium-methyl-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com